molecular formula C14H9N3O2S2 B7764696 N-(Pyrimidin-2-YL)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide

N-(Pyrimidin-2-YL)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide

Cat. No.: B7764696
M. Wt: 315.4 g/mol
InChI Key: LMQOLPKSRGGVJC-UHFFFAOYSA-N
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Description

WAY-600632 is a chemical compound known for its role as a Casein kinase 1δ inhibitor . Casein kinase 1δ is an enzyme involved in various cellular processes, including circadian rhythm regulation, cell division, and DNA repair. Inhibiting this enzyme can have significant implications for research and therapeutic applications.

Preparation Methods

The synthesis of WAY-600632 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically synthesized through a series of organic reactions involving the formation of its core structure and subsequent functionalization . Industrial production methods would involve scaling up these reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

WAY-600632 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-600632 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of Casein kinase 1δ and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of Casein kinase 1δ in cellular processes such as circadian rhythm regulation and cell division.

    Medicine: Investigated for its potential therapeutic applications in diseases where Casein kinase 1δ is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting Casein kinase 1δ.

Mechanism of Action

WAY-600632 exerts its effects by inhibiting the activity of Casein kinase 1δ. This inhibition disrupts the enzyme’s ability to phosphorylate its target proteins, leading to alterations in various cellular processes. The molecular targets and pathways involved include the regulation of circadian rhythms, cell cycle progression, and DNA repair mechanisms .

Comparison with Similar Compounds

WAY-600632 is unique in its specific inhibition of Casein kinase 1δ. Similar compounds include:

    IC261: Another Casein kinase 1δ inhibitor with a different chemical structure.

    PF-670462: A selective inhibitor of Casein kinase 1δ and Casein kinase 1ε.

    SR-3029: A dual inhibitor of Casein kinase 1δ and Casein kinase 1ε.

These compounds share similar inhibitory effects on Casein kinase 1δ but differ in their chemical structures and selectivity profiles .

Properties

IUPAC Name

N-pyrimidin-2-yl-N-(thiophene-2-carbonyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S2/c18-12(10-4-1-8-20-10)17(14-15-6-3-7-16-14)13(19)11-5-2-9-21-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQOLPKSRGGVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N(C(=O)C2=CC=CS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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